molecular formula C30H30F3N3O4S B12412856 ROR|At agonist 2

ROR|At agonist 2

Cat. No.: B12412856
M. Wt: 585.6 g/mol
InChI Key: PYNADGCIKYWLSV-PVCWFJFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ROR|At agonist 2” is a synthetic ligand that targets the retinoic acid receptor-related orphan receptor gamma-t (RORγt). This receptor is a nuclear receptor involved in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17. The modulation of RORγt activity has significant implications for the treatment of autoimmune diseases and cancer .

Preparation Methods

The synthesis of “ROR|At agonist 2” involves the design and discovery of ligands with a novel N-sulfonamide tetrahydroquinoline scaffold. The synthetic route includes the preparation of the indole fragment via a SnAr/reductive cyclization cascade sequence and the benzaldehyde fragment from 2,4-dichlorobenzoic acid. The final step involves a reductive alkylation sequence between the indole and benzaldehyde intermediates .

Chemical Reactions Analysis

“ROR|At agonist 2” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and tetrahydroquinoline moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

“ROR|At agonist 2” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “ROR|At agonist 2” involves binding to the RORγt receptor, stabilizing the receptor’s active conformation, and promoting the recruitment of coactivator molecules. This interaction enhances the transcriptional activity of RORγt, leading to increased differentiation of T helper 17 cells and production of interleukin 17. The critical role of residue Trp317 in the receptor’s activation has been identified as a key factor in the compound’s mechanism of action .

Comparison with Similar Compounds

“ROR|At agonist 2” is unique compared to other similar compounds due to its novel N-sulfonamide tetrahydroquinoline scaffold. Similar compounds include:

Properties

Molecular Formula

C30H30F3N3O4S

Molecular Weight

585.6 g/mol

IUPAC Name

N-[(1S)-2-cyano-1-(4-ethylsulfonylphenyl)ethyl]-3-propan-2-yl-4-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide

InChI

InChI=1S/C30H30F3N3O4S/c1-4-41(38,39)24-12-5-20(6-13-24)25(15-16-34)35-29(37)21-7-14-26-28(17-21)40-18-27(19(2)3)36(26)23-10-8-22(9-11-23)30(31,32)33/h5-14,17,19,25,27H,4,15,18H2,1-3H3,(H,35,37)/t25-,27?/m0/s1

InChI Key

PYNADGCIKYWLSV-PVCWFJFTSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.